molecular formula C11H10ClN3O B13240741 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13240741
M. Wt: 235.67 g/mol
InChI Key: QHNHLQGQRTXDHL-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carbaldehyde group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable chlorophenyl halide with the triazole intermediate.

    Addition of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.

    Formation of the Carbaldehyde Group: The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the triazole intermediate with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: Formation of 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-methanol.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex triazole derivatives and other heterocyclic compounds.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and the chlorophenyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine: Similar structure with a pyrazole ring instead of a triazole ring.

    1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-thione: Similar structure with a thione group instead of a carbaldehyde group.

    1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbaldehyde group.

Uniqueness

1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the carbaldehyde group, which provides distinct reactivity and potential for further functionalization. Its combination of the triazole ring and the chlorophenyl group also contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-methyltriazole-4-carbaldehyde

InChI

InChI=1S/C11H10ClN3O/c1-8-11(7-16)13-14-15(8)6-9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3

InChI Key

QHNHLQGQRTXDHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2Cl)C=O

Origin of Product

United States

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